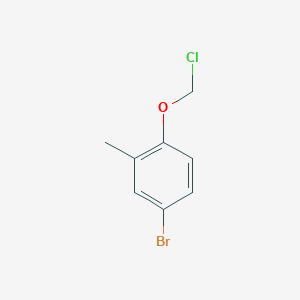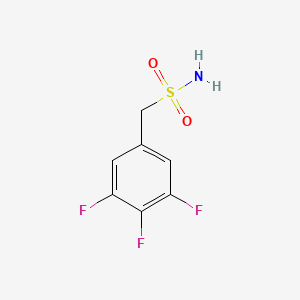
2-(Propan-2-yl)-1-propyl-1H-imidazole-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Propan-2-yl)-1-propyl-1H-imidazole-5-carbaldehyde is a heterocyclic organic compound that features an imidazole ring substituted with a propan-2-yl group and a propyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propan-2-yl)-1-propyl-1H-imidazole-5-carbaldehyde typically involves the formation of the imidazole ring followed by the introduction of the propan-2-yl and propyl groups. One common method is the condensation of appropriate aldehydes and amines under acidic or basic conditions to form the imidazole ring. Subsequent alkylation reactions introduce the propan-2-yl and propyl groups .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Propan-2-yl)-1-propyl-1H-imidazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The imidazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens or alkyl halides can be used under appropriate conditions to introduce new substituents on the imidazole ring.
Major Products
Oxidation: 2-(Propan-2-yl)-1-propyl-1H-imidazole-5-carboxylic acid.
Reduction: 2-(Propan-2-yl)-1-propyl-1H-imidazole-5-methanol.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-(Propan-2-yl)-1-propyl-1H-imidazole-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of materials with specific properties, such as catalysts or sensors.
Mécanisme D'action
The mechanism of action of 2-(Propan-2-yl)-1-propyl-1H-imidazole-5-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The imidazole ring can coordinate with metal ions, making it useful in catalysis and materials science .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Propyl-1H-imidazole-5-carbaldehyde: Lacks the propan-2-yl group, which may affect its reactivity and biological activity.
2-(Propan-2-yl)-1-methyl-1H-imidazole-5-carbaldehyde: Similar structure but with a methyl group instead of a propyl group, potentially altering its properties.
Propriétés
Formule moléculaire |
C10H16N2O |
|---|---|
Poids moléculaire |
180.25 g/mol |
Nom IUPAC |
2-propan-2-yl-3-propylimidazole-4-carbaldehyde |
InChI |
InChI=1S/C10H16N2O/c1-4-5-12-9(7-13)6-11-10(12)8(2)3/h6-8H,4-5H2,1-3H3 |
Clé InChI |
YQVAZRUBVXOAAD-UHFFFAOYSA-N |
SMILES canonique |
CCCN1C(=CN=C1C(C)C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4H,5H-Imidazo[1,5-a]quinazolin-5-one](/img/structure/B13222633.png)
![5-[5-(Chloromethyl)furan-2-yl]-N-phenyl-1,3,4-oxadiazol-2-amine](/img/structure/B13222639.png)
![1-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]-4,4-dimethylcyclohexan-1-ol](/img/structure/B13222657.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid](/img/structure/B13222664.png)
![Benzyl[(3,3-difluorocyclobutyl)methyl]amine](/img/structure/B13222669.png)
![2-Amino-7-hydroxy-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-one](/img/structure/B13222670.png)



![2-(Pyrrolidin-1-yl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B13222690.png)

